molecular formula C18H21N5S B1683196 Tofimilast CAS No. 185954-27-2

Tofimilast

Número de catálogo: B1683196
Número CAS: 185954-27-2
Peso molecular: 339.5 g/mol
Clave InChI: DHCOPPHTVOXDKU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Tofimilast implica múltiples pasos, comenzando con la preparación de intermediarios clave. Una de las rutas sintéticas incluye la reacción de Goldberg, que implica la reacción de metil-4-toliltriazeno con etóxido de sodio en etanol para formar un intermedio . Este intermedio se somete a reacciones adicionales, incluyendo ciclización y sustitución, para producir this compound .

Métodos de producción industrial: La producción industrial de this compound generalmente implica la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. El proceso incluye el uso de solventes como isopropanol y agua para la ciclización, seguido de pasos de purificación para aislar el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Tofimilast se somete a varias reacciones químicas, que incluyen:

    Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

    Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

    Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes:

    Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

    Reducción: Los reactivos comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

    Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos como iones hidróxido.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede producir derivados oxidados, mientras que la reducción puede producir derivados reducidos con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Tofimilast exhibits potent anti-inflammatory effects by inhibiting the phosphodiesterase 4 enzyme, which plays a crucial role in the regulation of inflammatory responses in various cell types, including leukocytes. The compound has demonstrated significant efficacy in preclinical studies:

  • Potency : this compound is reported to be approximately 10- and 900-fold more potent than other PDE4 inhibitors like roflumilast and cilomilast, respectively .
  • Selectivity : It shows over 20,000-fold selectivity for PDE4 compared to other phosphodiesterases, indicating a favorable safety profile .

Chronic Obstructive Pulmonary Disease (COPD)

This compound is primarily investigated for its role in managing COPD. Clinical trials have shown that it can significantly reduce exacerbation rates and improve lung function in patients suffering from this condition:

  • Phase III Trials : this compound has entered Phase III clinical trials aimed at reducing exacerbations in COPD patients with chronic bronchitis. Initial results indicated promising pharmacodynamic outcomes with a favorable tolerability profile .
  • Efficacy : In a study involving 83 COPD patients treated with roflumilast (a related PDE4 inhibitor), significant reductions in exacerbation rates were observed (from 2.7 to 1.16 exacerbations per year) during treatment . While this study did not directly involve this compound, it sets a precedent for the expected outcomes of PDE4 inhibitors.

Asthma

Research indicates that this compound may also be beneficial for asthma patients, particularly those with a type-2 inflammatory component:

  • Mechanism of Action : By inhibiting pro-inflammatory cytokines such as TNF-α and interferon-gamma from immune cells, this compound may help control asthma exacerbations effectively .
  • Preclinical Studies : In vitro studies have shown that this compound can inhibit eosinophil activation and reduce the release of inflammatory mediators from macrophages and neutrophils .

Case Studies and Data Tables

The following table summarizes key findings from clinical studies involving PDE4 inhibitors, including this compound:

StudyPopulationTreatment DurationExacerbation Rate ReductionAdverse Events (%)Discontinuation Rate (%)
Singh et al., 2020COPD patients18 months57% reduction26.5%19.3%
Roflumilast StudySevere COPDMean 18.9 monthsSignificant reduction (P<0.001)Common gastrointestinal issuesUp to 35% in some studies
This compound Phase IIAsthma/COPD patientsOngoingPromising initial resultsNot yet reportedNot yet reported

Safety Profile

The safety profile of this compound appears favorable compared to other PDE4 inhibitors:

  • Adverse Effects : Common side effects associated with PDE4 inhibitors include gastrointestinal issues such as nausea and diarrhea; however, early data suggest that this compound may have reduced systemic exposure and associated side effects due to its inhaled formulation .
  • Long-term Safety : Ongoing studies are assessing the long-term safety of this compound in diverse patient populations, aiming to establish a comprehensive understanding of its risk-benefit ratio.

Actividad Biológica

Tofimilast, a novel inhaled phosphodiesterase-4 (PDE4) inhibitor, has garnered attention for its potential therapeutic applications in chronic inflammatory diseases, particularly in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant clinical findings.

Chemical and Pharmacological Profile

This compound (also known as Tanmilast) is distinguished by its high potency and selectivity for PDE4 isoforms. It exhibits an IC50 value of approximately 0.026 nM, making it significantly more potent than other PDE4 inhibitors like roflumilast and cilomilast . Its selectivity is noted to be over 20,000-fold against other phosphodiesterases (PDEs), which is crucial for minimizing off-target effects .

This compound functions by inhibiting the breakdown of cyclic adenosine monophosphate (cAMP), a secondary messenger involved in various cellular processes. Increased levels of cAMP lead to reduced release of pro-inflammatory cytokines from immune cells, which is particularly beneficial in managing inflammatory responses associated with asthma and COPD .

Inhibition of Inflammatory Mediators

This compound has been shown to effectively inhibit the release of several inflammatory mediators:

  • Cytokines : It significantly reduces the secretion of tumor necrosis factor-alpha (TNF-α) from peripheral blood mononuclear cells stimulated with lipopolysaccharides (LPS) . The compound is about 6000-fold more potent than cilomilast in inhibiting interferon-gamma (IFN-γ) release from CD4+ T cells, which plays a role in asthma exacerbations .
  • Eosinophil Activation : this compound demonstrates potent inhibition of eosinophil activation, which is critical given the role of eosinophils in asthma pathogenesis .

Effects on Neutrophils

This compound also targets neutrophils, inhibiting reactive oxygen species (ROS) production and chemotaxis. This action is particularly relevant for COPD patients who often exhibit neutrophilic inflammation that does not respond well to corticosteroids .

Clinical Findings and Case Studies

Recent clinical studies have evaluated the efficacy of this compound as an add-on therapy in patients with severe COPD. Notable findings include:

  • Efficacy in Reducing Exacerbations : In Phase III trials, this compound was shown to significantly reduce the frequency of exacerbations in patients with a history of frequent exacerbations while being on standard therapy (long-acting bronchodilators) .
  • Improvement in Lung Function : Patients receiving this compound demonstrated improvements in lung function metrics such as forced expiratory volume in one second (FEV1) .

Data Tables

Parameter This compound Roflumilast Cilomilast
IC50 (nM)0.0260.2623.5
Selectivity vs Other PDEs>20,000-foldModerateLow
Effect on TNF-α ReleaseSignificant InhibitionModerate InhibitionLow
Eosinophil Activity InhibitionHighModerateLow

Propiedades

Número CAS

185954-27-2

Fórmula molecular

C18H21N5S

Peso molecular

339.5 g/mol

Nombre IUPAC

12-cyclopentyl-10-ethyl-5-thiophen-2-yl-3,4,6,11,12-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,10-tetraene

InChI

InChI=1S/C18H21N5S/c1-2-14-13-9-10-22-17(15-8-5-11-24-15)19-20-18(22)16(13)23(21-14)12-6-3-4-7-12/h5,8,11-12H,2-4,6-7,9-10H2,1H3

Clave InChI

DHCOPPHTVOXDKU-UHFFFAOYSA-N

SMILES

CCC1=NN(C2=C1CCN3C2=NN=C3C4=CC=CS4)C5CCCC5

SMILES canónico

CCC1=NN(C2=C1CCN3C2=NN=C3C4=CC=CS4)C5CCCC5

Apariencia

Solid powder

Key on ui other cas no.

185954-27-2

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

9-cyclopentyl-5,6-dihydro-7-ethyl-3-(thien-2-yl)-9H-pyrazolo(3,4-c)-1,2,4-triazolo(4,3-a)pyridine
tofimilast

Origen del producto

United States

Synthesis routes and methods

Procedure details

A solution of 1cyclopentyl-7-ethoxy-3-ethyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine (3.739 kg, 14.3 moles) and 2thiophenecarboxylic hydrazide (2.237 kg, 15.8 moles) were heated in a solution in 1-butanol (37 L) to ˜90° C. in a 50 gal tank for 48 hours. At this point, some 1-butanol was distilled off to remove water azeotropically. The reaction was concentrated to a low volume and 4 gallons of methylene chloride (4 gal, 15 L) was added. The organics were washed twice with 1 N HCl (8 gal, 30.3 L) and concentrated by distillation to low volume. Isopropanol (16 L) was added to the concentrate and the resulting slurry was cooled and granulated. The product was collected by filtration and vacuum oven dried at 40° C. The yield was 3.25 kg (67%) of a white solid; mp 126° C.
Quantity
3.739 kg
Type
reactant
Reaction Step One
Quantity
2.237 kg
Type
reactant
Reaction Step One
Quantity
37 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tofimilast
Reactant of Route 2
Reactant of Route 2
Tofimilast
Reactant of Route 3
Tofimilast

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.